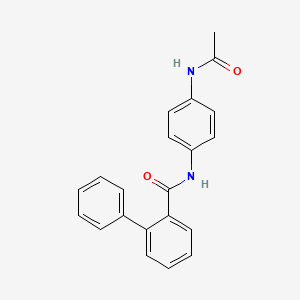![molecular formula C22H18O4 B4094574 phenyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4094574.png)
phenyl 4-[(4-acetylphenoxy)methyl]benzoate
Übersicht
Beschreibung
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzoate moiety through a methylene bridge, which is further substituted with an acetylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-[(4-acetylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-acetylphenoxy)methyl]benzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 4-[(4-acetylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the acetyl group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Hydrolysis: 4-[(4-acetylphenoxy)methyl]benzoic acid and phenol.
Reduction: 4-[(4-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Industry: Used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability to the final product.
Wirkmechanismus
The mechanism of action of phenyl 4-[(4-acetylphenoxy)methyl]benzoate primarily involves its hydrolysis to release the corresponding carboxylic acid and phenol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released products can then participate in further biochemical or chemical reactions, depending on the context of their use.
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-[(4-acetylphenoxy)methyl]benzoate can be compared with other similar esters, such as:
Methyl 4-[(4-acetylphenoxy)methyl]benzoate: Similar structure but with a methyl group instead of a phenyl group. It exhibits similar reactivity but different physical properties.
Ethyl 4-[(4-acetylphenoxy)methyl]benzoate: Similar structure with an ethyl group. It also shows similar reactivity but may have different solubility and boiling point.
Phenyl benzoate: Lacks the acetylphenoxy substitution, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
IUPAC Name |
phenyl 4-[(4-acetylphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-11-13-20(14-12-18)25-15-17-7-9-19(10-8-17)22(24)26-21-5-3-2-4-6-21/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRAEXNGYSOTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pentanamide](/img/structure/B4094492.png)
![N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4094495.png)
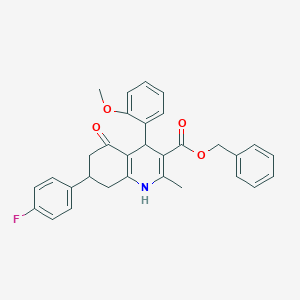
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4094508.png)
![N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094515.png)
![2-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094528.png)
![dimethyl 4-(2-isopropoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094530.png)
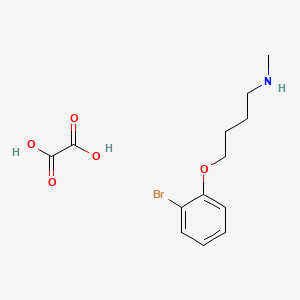

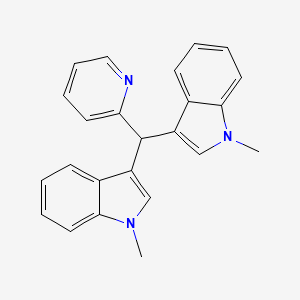
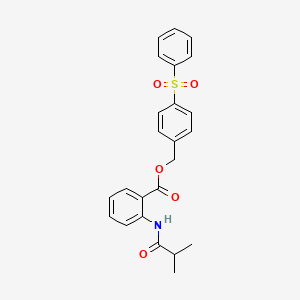
![1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole](/img/structure/B4094575.png)
![1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one](/img/structure/B4094584.png)
